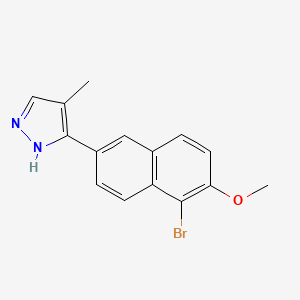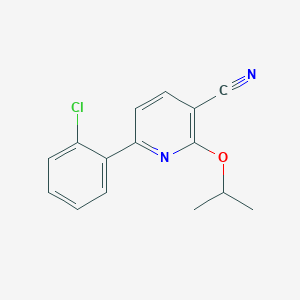
3-(5-bromo-6-methoxy-2-naphthyl)-4-methyl-1H-pyrazole
Overview
Description
3-(5-bromo-6-methoxy-2-naphthyl)-4-methyl-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromo-6-methoxy-2-naphthyl)-4-methyl-1H-pyrazole typically involves multi-step organic reactions. One common method includes the bromination of 6-methoxy-2-naphthol, followed by the formation of a pyrazole ring through cyclization reactions. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like Lewis acids to facilitate the bromination and cyclization processes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-(5-bromo-6-methoxy-2-naphthyl)-4-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form hydrogenated derivatives.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of palladium on carbon (Pd/C).
Substitution: Reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.
Major Products
Oxidation: Formation of this compound-5-carboxylic acid.
Reduction: Formation of 3-(6-methoxy-2-naphthyl)-4-methyl-1H-pyrazole.
Substitution: Formation of 3-(5-azido-6-methoxy-2-naphthyl)-4-methyl-1H-pyrazole.
Scientific Research Applications
3-(5-bromo-6-methoxy-2-naphthyl)-4-methyl-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(5-bromo-6-methoxy-2-naphthyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor functions by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-bromo-6-methoxy-2-naphthyl)-2,2-dimethylpentanoic acid
- 5-(1-oxoethyl)-1-methyl-2-(5-bromo-6-methoxy-2-naphthyl)-6-oxabicyclo[3.2.1]octan-7-one
- 5-(1-oxoethyl)-1-methyl-2-(5-bromo-6-methoxy-2-naphthyl)-6-oxabicyclo[3.2.1]octane
Uniqueness
3-(5-bromo-6-methoxy-2-naphthyl)-4-methyl-1H-pyrazole is unique due to its specific substitution pattern on the naphthyl ring and the presence of a pyrazole moiety. This structural uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
5-(5-bromo-6-methoxynaphthalen-2-yl)-4-methyl-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O/c1-9-8-17-18-15(9)11-3-5-12-10(7-11)4-6-13(19-2)14(12)16/h3-8H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDJXJDZRDGCSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1)C2=CC3=C(C=C2)C(=C(C=C3)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401198420 | |
| Record name | 3-(5-Bromo-6-methoxy-2-naphthalenyl)-4-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401198420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
318239-43-9 | |
| Record name | 3-(5-Bromo-6-methoxy-2-naphthalenyl)-4-methyl-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=318239-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(5-Bromo-6-methoxy-2-naphthalenyl)-4-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401198420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-dimethyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoindol-5(9bH)-one](/img/structure/B3035252.png)
![4-(4-Bromophenyl)-2-[(4-chlorophenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B3035253.png)
![((3aR,4R,6R,6aR)-6-(2,6-diamino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B3035257.png)
![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl 4-methoxybenzenecarboxylate](/img/structure/B3035258.png)
![1-Chloro-3-{[({[(methylamino)carbonyl]amino}carbothioyl)amino]carbonyl}benzene](/img/structure/B3035259.png)
![1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}-2,2,2-trifluoro-1-ethanone](/img/structure/B3035260.png)
![5-[(4-chlorophenyl)sulfinyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B3035261.png)
![5-[(4-chlorophenyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B3035262.png)
![5-[(4-chlorophenyl)sulfinyl]-N-propyl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B3035263.png)
![5-[(4-chlorophenyl)sulfinyl]-N-ethyl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B3035264.png)
![5-[(4-chlorophenyl)sulfonyl]-N,N-dimethyl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B3035265.png)
![(E)-3-[4-(4-chlorophenyl)piperazin-1-yl]-N-phenylbut-2-enamide](/img/structure/B3035268.png)
![2-[(4-Chlorobenzyl)amino]-1,1-diphenyl-1-ethanol](/img/structure/B3035270.png)

